An In-depth Technical Guide to 3-Pyridylamide Oxime (CAS 1594-58-7)
An In-depth Technical Guide to 3-Pyridylamide Oxime (CAS 1594-58-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Pyridylamide oxime (CAS 1594-58-7), a versatile synthetic intermediate with significant potential in pharmaceutical and medicinal chemistry. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its primary application as a precursor for the synthesis of 1,2,4-oxadiazole (B8745197) derivatives. Furthermore, this guide delves into the potential biological significance of 3-Pyridylamide oxime, particularly in the context of acetylcholinesterase (AChE) reactivation, a critical mechanism for counteracting organophosphate poisoning. While direct quantitative biological data for 3-Pyridylamide oxime is limited in publicly accessible literature, this guide extrapolates potential mechanisms and experimental approaches based on structurally related non-quaternary pyridyl oximes. All quantitative data is presented in structured tables, and key chemical and biological pathways are visualized using diagrams.
Chemical and Physical Properties
3-Pyridylamide oxime, also known as N-Hydroxynicotinamidine or Nicotinamide oxime, is a stable, solid organic compound.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1594-58-7 | [2] |
| Molecular Formula | C₆H₇N₃O | [2] |
| Molecular Weight | 137.14 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Synonyms | N-Hydroxynicotinamidine, Nicotinamide oxime | [2] |
Synthesis of 3-Pyridylamide Oxime
The primary application of 3-Pyridylamide oxime is as a synthetic intermediate in pharmaceutical research.[2] The most common method for the synthesis of amidoximes involves the reaction of a nitrile with hydroxylamine (B1172632).[3]
General Experimental Protocol for Synthesis
Materials:
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Hydroxylamine hydrochloride
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Sodium carbonate (or another suitable base)
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Ethanol (or another suitable solvent)
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Water
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Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanopyridine in ethanol.
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Addition of Reagents: To this solution, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate. The base is added to liberate the free hydroxylamine from its hydrochloride salt.
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Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure.
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Isolation and Purification: The crude product can be isolated by filtration. Purification is generally achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 3-Pyridylamide oxime.
Diagram of Synthetic Workflow:
Applications in Synthesis: Precursor to 1,2,4-Oxadiazoles
A primary and well-documented application of 3-Pyridylamide oxime is its use as a key building block in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The amidoxime (B1450833) functional group readily undergoes cyclization with various acylating agents to form the 1,2,4-oxadiazole ring.
General Reaction Scheme:
Potential Biological Activity: Acetylcholinesterase Reactivation
While direct biological activity data for 3-Pyridylamide oxime is scarce, its structural similarity to other non-quaternary pyridyl oximes suggests a potential role as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus compounds.[4][5]
Mechanism of AChE Inhibition and Reactivation
Organophosphorus compounds, such as nerve agents and pesticides, exert their toxicity by irreversibly binding to the serine residue in the active site of AChE. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis.
Pyridinium oximes are the standard treatment, acting as nucleophiles that displace the organophosphate from the serine residue, thereby reactivating the enzyme. However, these compounds are quaternary salts and do not efficiently cross the blood-brain barrier.
Recent research has focused on non-quaternary, neutral oximes which may have improved central nervous system penetration.[4][6] 3-Pyridylamide oxime falls into this category.
Proposed Signaling Pathway for AChE Reactivation:
Hypothetical Experimental Protocol for AChE Reactivation Assay
To evaluate the potential of 3-Pyridylamide oxime as an AChE reactivator, a modified Ellman's assay could be employed. This in vitro assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis.
Materials:
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Purified acetylcholinesterase (e.g., from electric eel or human recombinant)
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Acetylthiocholine (B1193921) iodide (substrate)
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
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An organophosphate inhibitor (e.g., paraoxon)
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3-Pyridylamide oxime (test compound)
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Phosphate buffer (pH 7.4)
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Microplate reader
Procedure:
-
Inhibition: Incubate a solution of AChE with the organophosphate inhibitor to achieve a high level of inhibition.
-
Reactivation: Add a solution of 3-Pyridylamide oxime at various concentrations to the inhibited enzyme and incubate for a defined period. A known reactivator (e.g., pralidoxime) should be used as a positive control, and a buffer-only sample as a negative control.
-
Activity Measurement: Initiate the enzymatic reaction by adding acetylthiocholine iodide and DTNB to all wells.
-
Data Analysis: Measure the rate of color change (absorbance at 412 nm) in a microplate reader. The rate is proportional to the AChE activity. Calculate the percentage of reactivation for each concentration of 3-Pyridylamide oxime relative to the activity of the uninhibited enzyme.
Diagram of a Hypothetical Experimental Workflow:
Conclusion
3-Pyridylamide oxime (CAS 1594-58-7) is a valuable chemical intermediate with established utility in the synthesis of pharmaceutically relevant 1,2,4-oxadiazole heterocycles. While its own biological activity has not been extensively characterized, its structure as a non-quaternary pyridyl oxime suggests a promising avenue for research into novel acetylcholinesterase reactivators with the potential for improved central nervous system efficacy. Further investigation, including detailed in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. This guide provides a foundational resource for researchers embarking on such investigations.
References
- 1. Reactivation by Novel Pyridinium Oximes of Rat Serum and Skeletal Muscle Acetylcholinesterase Inhibited by Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]
